beta-Eudesmol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Beta-eudesmol exhibits notable anti-tumor properties through various mechanisms:

- Inhibition of Cell Migration and Invasion : Studies have demonstrated that this compound significantly inhibits the migration and invasion of cholangiocarcinoma cells (HuCCT1). Concentration-dependent assays showed that at doses of 78.5 µM, 157 µM, and 240 µM, this compound reduced cell migration by 59.4%, 29.7%, and 13.26%, respectively. Additionally, it decreased cell invasion to 62.98%, 41.09%, and 29.52% at the same concentrations .

- Modulation of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to down-regulate EMT markers such as vimentin and snail-1 while enhancing E-cadherin expression, indicating its potential to inhibit cancer metastasis .

- In Vivo Studies : In xenografted mouse models, high doses of this compound (100 mg/kg) significantly inhibited tumor size and lung metastasis .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in enhancing neural function:

- Neurite Outgrowth : Research indicates that this compound stimulates neurite outgrowth in rat pheochromocytoma cells by activating mitogen-activated protein kinases, suggesting its potential as a lead compound for promoting neural differentiation .

- Stress Response Modulation : A clinical study indicated that this compound reduced sympathetic nerve activity markers during mental stress tests in humans, potentially mitigating stress-related responses .

Appetite Stimulation

This compound has been linked to appetite stimulation:

- Increased Food Intake : Animal studies have shown that oral administration of this compound leads to significant increases in food intake and elevated plasma ghrelin levels, suggesting its role as an appetite stimulant .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its therapeutic application:

- Absorption and Metabolism : Following oral administration, this compound has a half-life of approximately 315 minutes, with peak plasma concentrations reached at about 120 minutes post-administration .

Potential Therapeutic Uses

Based on its diverse pharmacological activities, this compound holds promise for various therapeutic applications:

Case Studies

Several studies have documented the effects of this compound across different contexts:

- Cholangiocarcinoma Study : A detailed analysis showed that this compound effectively inhibited HuCCT1 cell migration and invasion through modulation of EMT-related gene expression .

- Mental Stress Study : In a placebo-controlled trial involving healthy volunteers, ingestion of this compound-containing water resulted in significantly lower sympathetic nerve activity markers compared to the placebo group during stress tests .

- Xenograft Model Study : High-dose administration in a xenograft model demonstrated significant reductions in tumor growth and metastasis, supporting its potential as an anti-cancer agent .

Mecanismo De Acción

El beta-eudesmol ejerce sus efectos a través de varios objetivos y vías moleculares:

Análisis Bioquímico

Biochemical Properties

Beta-Eudesmol interacts with various enzymes and proteins. It has been found to interact with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and skin aging . This compound decreases NF-κB activity, leading to a decrease in the gene expression of interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), both of which are related to inflammatory response .

Cellular Effects

This compound has various effects on cells and cellular processes. It has been found to have antioxidation, anti-inflammatory, and cell preservation effects on human dermal fibroblasts . It also increases cell viability and attenuates the changes in relative levels caused by H2O2 treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the transcriptional activity of NF-κB, thereby hindering the collapse of collagen . It also regulates the gene expression of tissue inhibitors of metalloproteinase (TIMP)-1, which hinders matrix metalloproteinase (MMP), and alters the gene expression of collagen type I alpha 1 (COL1A1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to increase cell viability in a dose-dependent manner . It also shows protective transition forms depending on its concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to stimulate an increase in appetite through TRPA1 . The physiological effects of this compound, such as incremental increase in food intake, ghrelin elevation, and activation of gastric vagal nerve activity, were significantly reduced in TRPA1 knockout rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and affects metabolic flux or metabolite levels .

Subcellular Localization

It is known to interact with various biomolecules and affect gene expression , but the specifics of these interactions and their effects on subcellular localization are not yet clear.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El beta-eudesmol se puede sintetizar a partir del aceite de Amyris balsamifera disponible en el mercado, que contiene alrededor del 8% de this compound . El aislamiento implica un procedimiento de dos pasos: destilación al vacío del aceite total seguida de cromatografía líquida a media presión utilizando una fase estacionaria de gel de sílice impregnado con AgNO3 .

Métodos de producción industrial: La producción in vitro de this compound se puede lograr mediante el cultivo de raíces adventicias de Atractylodes chinensis . Las raíces se inducen en medio sólido de Murashige y Skoog que contiene ácido naftalenacético y sacarosa, seguido de un cultivo en suspensión en medio líquido suplementado con ácido indol-3-butírico, ácido naftalenacético y sacarosa .

Análisis De Reacciones Químicas

Tipos de reacciones: El beta-eudesmol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: El this compound se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos u otros electrófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, alcoholes reducidos y sesquiterpenoides sustituidos .

Comparación Con Compuestos Similares

Compuestos similares:

Alfa-eudesmol: Un isómero estructural del beta-eudesmol con actividades biológicas comparables.

Gamma-eudesmol: Otro isómero con efectos farmacológicos distintos.

Singularidad: El this compound es único debido a su estructura molecular específica, que le permite interactuar con una variedad de objetivos y vías biológicas, lo que lo convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales .

Actividad Biológica

Beta-eudesmol, a bioactive sesquiterpene primarily derived from the rhizomes of Atractylodes lancea, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, highlighting its anti-tumor, neuroprotective, and appetite-stimulating effects, supported by various studies and research findings.

This compound is classified as an oxygenated sesquiterpene with a molecular formula of C15H26O. It exhibits a complex structure that contributes to its wide range of biological activities. The compound is notable for its role in traditional herbal medicine, particularly in East Asia.

Anti-Tumor Activity

Research indicates that this compound possesses significant anti-tumor properties. A study demonstrated its ability to inhibit angiogenesis, which is crucial for tumor growth. This effect is mediated through the suppression of CREB (cAMP response element-binding protein) activation in growth factor signaling pathways, leading to reduced tumor proliferation and migration .

Table 1: Summary of Anti-Tumor Effects

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| A549 | Inhibition of angiogenesis | Reduced tumor growth | |

| HT29 | Suppression of CREB activation | Decreased cell migration |

Neuroprotective Effects

This compound has shown promise in enhancing neural function and promoting neurite outgrowth. In vitro studies using rat pheochromocytoma cells indicated that this compound activates mitogen-activated protein kinases (MAPKs), which are essential for neuronal differentiation and survival . This suggests potential applications in neurodegenerative diseases.

Effects on Mental Stress

A recent clinical trial investigated the effects of this compound on mental stress responses. Participants who ingested this compound showed significantly lower levels of saliva 3-methoxy-4-hydroxyphenylglycol (MHPG), a marker for sympathetic nerve activity, compared to the placebo group during a Trier Social Stress Test (TSST). This suggests that this compound may modulate stress responses and autonomic nervous system activity .

Table 2: Clinical Trial Results on Mental Stress

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Saliva MHPG Levels | Significantly lower | Higher |

| Saliva Cortisol Levels | No significant difference | No significant difference |

Appetite-Stimulating Effects

In animal studies, this compound has been shown to stimulate appetite by increasing food intake and elevating plasma ghrelin levels in rats. This effect was attributed to enhanced gastric vagal nerve activity (GVNA), indicating its potential as a therapeutic agent for appetite regulation .

Propiedades

Número CAS |

473-15-4 |

|---|---|

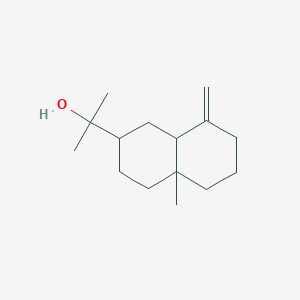

Fórmula molecular |

C15H28O |

Peso molecular |

224.38 g/mol |

Nombre IUPAC |

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |

Clave InChI |

YJHVMPKSUPGGPZ-GUIRCDHDSA-N |

SMILES |

CC12CCCC(=C)C1CC(CC2)C(C)(C)O |

SMILES isomérico |

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |

SMILES canónico |

CC1CCCC2(C1CC(CC2)C(C)(C)O)C |

Key on ui other cas no. |

473-15-4 |

Pictogramas |

Irritant |

Sinónimos |

(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that this compound might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]

A: this compound has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] this compound also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []

A: this compound demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []

A: this compound inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] this compound also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []

ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize this compound. [, , ] These techniques provide detailed information about its structure and confirm its identity.

ANone: The provided research papers do not focus on the catalytic properties of this compound. Therefore, we cannot answer questions related to this aspect.

A: Yes, molecular docking studies have investigated this compound's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of this compound to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than this compound. []

A: Studies using synthesized this compound derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.